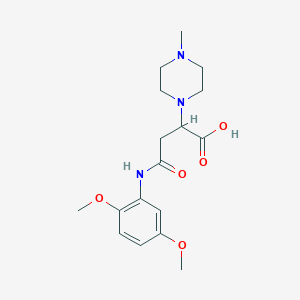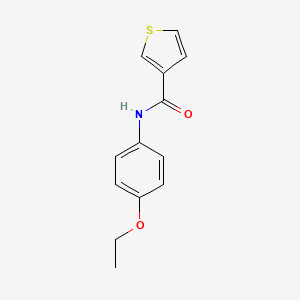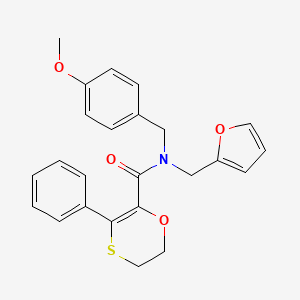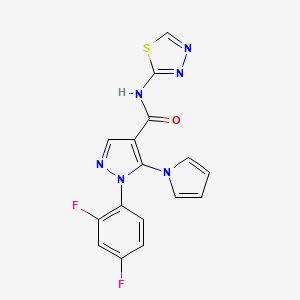
4-((2,5-Dimethoxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,5-Dimethoxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a combination of aromatic, amine, and piperazine functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dimethoxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the 2,5-dimethoxyaniline derivative, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The final step often involves the formation of the oxobutanoic acid group via esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aromatic ring and amine groups may undergo oxidation reactions, leading to the formation of quinones or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound could be investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, 4-((2,5-Dimethoxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2,5-Dimethoxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-((2,5-Dimethoxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid: shares similarities with other aromatic amine derivatives and piperazine-containing compounds.
2,5-Dimethoxyaniline: A precursor in the synthesis of the target compound.
4-Methylpiperazine: A common structural motif in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H25N3O5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-(2,5-dimethoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C17H25N3O5/c1-19-6-8-20(9-7-19)14(17(22)23)11-16(21)18-13-10-12(24-2)4-5-15(13)25-3/h4-5,10,14H,6-9,11H2,1-3H3,(H,18,21)(H,22,23) |
InChI Key |
PADZQWHCJGTWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=C(C=CC(=C2)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B12184545.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12184547.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12184555.png)
![N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide](/img/structure/B12184566.png)



![3-(4-Bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine](/img/structure/B12184576.png)

![4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B12184590.png)
![methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B12184591.png)
![N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12184600.png)

